N-ethyl-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide

Description

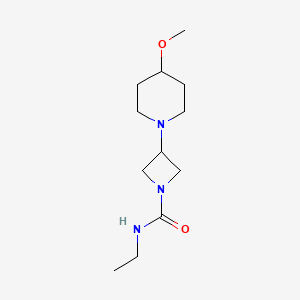

N-ethyl-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide is a synthetic small molecule featuring a unique azetidine (4-membered nitrogen-containing ring) core substituted with a carboxamide group and a 4-methoxypiperidine moiety. The ethyl group on the carboxamide nitrogen and the 4-methoxy substitution on the piperidine ring are critical modulators of its physicochemical and pharmacokinetic profile, influencing solubility, lipophilicity, and receptor-binding interactions .

Properties

IUPAC Name |

N-ethyl-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O2/c1-3-13-12(16)15-8-10(9-15)14-6-4-11(17-2)5-7-14/h10-11H,3-9H2,1-2H3,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIIMCIWZMDOCEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CC(C1)N2CCC(CC2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide typically involves the reaction of azetidine derivatives with piperidine derivatives. One common method is the ring-opening polymerization of azetidines, which can be carried out under both anionic and cationic conditions . The reaction conditions often include the use of specific catalysts and solvents to control the polymerization process and achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-ethyl-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial and antiviral properties.

Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Used in the development of new materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of N-ethyl-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Comparative analysis of N-ethyl-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide with structurally related compounds highlights key differences in substituents, ring systems, and biological relevance. Below is a detailed comparison:

Key Structural Analog: N-ethyl-3-(piperazin-1-yl)azetidine-1-carboxamide

This compound (Ref: 10-F706508) shares the azetidine-carboxamide backbone but replaces the 4-methoxypiperidine group with a piperazine ring. The absence of the methoxy group and the inclusion of a second nitrogen in the piperazine ring significantly alter its properties:

- Receptor Binding : Piperazine derivatives often exhibit stronger interactions with serotonin or dopamine receptors due to their basic nitrogen centers.

Broader Structural Class: 3-Isopropylbenzene-1,2-diamine

Its discontinuation underscores the shift toward azetidine-based scaffolds for improved metabolic stability and target selectivity .

Comparative Data Table

| Parameter | This compound | N-ethyl-3-(piperazin-1-yl)azetidine-1-carboxamide |

|---|---|---|

| Core Structure | Azetidine + 4-methoxypiperidine | Azetidine + piperazine |

| Polar Substituents | Methoxy (-OCH₃) | None |

| Nitrogen Atoms | 2 (azetidine and piperidine) | 3 (azetidine and piperazine) |

| Lipophilicity (Predicted) | Higher (methoxy increases lipophilicity) | Lower (piperazine increases polarity) |

| Development Status | Active research (assumed) | Discontinued |

Research Implications and Pharmacological Insights

- Metabolic Stability: The 4-methoxy group in this compound may reduce cytochrome P450-mediated metabolism compared to non-substituted analogs, extending half-life.

- In contrast, piperazine derivatives may prioritize monoaminergic targets.

- Synthetic Challenges : Azetidine rings are less thermodynamically stable than 5- or 6-membered rings, necessitating advanced synthetic strategies for scalability .

Biological Activity

N-ethyl-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide is a synthetic compound categorized under azetidines and piperidines, known for their diverse biological activities and potential applications in medicinal chemistry. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- CAS Number : 2034490-21-4

- Molecular Formula : C₁₂H₁₉N₃O₂

- Molecular Weight : 225.30 g/mol

Structural Representation

This compound exhibits its biological effects primarily through interactions with specific molecular targets. The compound has been studied for its potential to modulate receptor activity and enzyme functions, which may lead to various therapeutic outcomes.

Therapeutic Applications

Research indicates that this compound has potential applications in several therapeutic areas:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties. For instance, modifications to the piperidine moiety have shown enhanced activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 0.03 μg/mL .

- Cytotoxicity : While exploring its therapeutic potential, some derivatives have demonstrated cytotoxic effects with IC50 values below 10 μg/mL, indicating a need for careful evaluation of safety profiles .

- Drug Development : The unique structural characteristics make it a valuable candidate for drug development in treating various diseases, particularly those involving microbial infections and cancer.

Table 1: Summary of Biological Activities

Recent Research Insights

A study focused on the structure–activity relationship (SAR) of similar compounds indicated that introducing polar groups could enhance antimicrobial efficacy while maintaining low cytotoxicity levels . This highlights the importance of molecular modifications in optimizing biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.